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Compound of Interest

3-Methyl-1H-indole-4-carboxylic
Compound Name: d
aci

cat. No.: B1387030

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in
natural products and its ability to interact with a wide array of biological targets. This bicyclic
aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as the core
structure for neurotransmitters like serotonin, the essential amino acid tryptophan, and
numerous approved therapeutics.

The indole scaffold's unique electronic properties allow it to participate in hydrogen bonding, 1-
stacking, and hydrophobic interactions, making it an ideal pharmacophore. Consequently,
indole derivatives have been successfully developed as inhibitors of critical enzymes such as
HIV-1 integrase and as modulators of protein-protein interactions, for instance, in the inhibition
of the anti-apoptotic protein Mcl-1.[1][2] The strategic functionalization of the indole core is
paramount in tuning its pharmacological profile. 3-Methyl-1H-indole-4-carboxylic acid
represents a valuable starting point for such endeavors, offering distinct points for
diversification.[3][4]

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The known properties of 3-
Methyl-1H-indole-4-carboxylic acid are summarized below.

Physical and Chemical Properties
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Property Value Source(s)
CAS Number 1159511-18-8 [3114]
Molecular Formula C10HoNO:2 [31[4]
Molecular Weight 175.19 g/mol [31[4]
Appearance Beige solid [3]

Purity Typically 295% (by HPLC) [31[4]

Data not available in cited
literature. Related compounds

Melting Point such as 3-methyl-1H-indole
have melting points in the
range of 95-98°C.

Expected to be soluble in polar
organic solvents such as

Solubility methanol, ethanol, DMSO, and
DMF; sparingly soluble in
water.

Store at 0-8°C, sealed in a dry
Storage _ [31[4]
environment.

Predicted Spectroscopic Data

While a published, peer-reviewed spectrum for this specific molecule is not readily available, its
1H and 13C NMR spectra can be reliably predicted based on established chemical shift
principles for substituted indoles.[5][6]

e 1H NMR (Predicted):

o N-H Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic nature
of the pyrrole nitrogen proton.

o Aromatic Protons: Three protons on the benzene portion of the ring would appear in the
aromatic region (approx. 7.0-8.0 ppm), exhibiting coupling patterns (doublets, triplets)
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consistent with their ortho, meta, and para relationships. The proton at C7, adjacent to the
nitrogen, is often the most deshielded.

o C2-H Proton: A singlet or a narrow quartet (due to long-range coupling with the C3-methyl
group) in the region of 7.0-7.5 ppm.

o C3-Methyl Protons: A singlet around 2.3-2.5 ppm.

o Carboxylic Acid Proton: A very broad singlet, highly dependent on solvent and
concentration, typically observed far downfield (>12 ppm).

e 13C NMR (Predicted):

o Carbonyl Carbon: The carboxylic acid carbon would be the most downfield signal,
expected around 170-175 ppm.

o Aromatic & Heterocyclic Carbons: Multiple signals between 100-140 ppm. The quaternary
carbons (C3, C3a, C4, C7a) can be distinguished from protonated carbons using a DEPT
experiment. The C3 carbon bearing the methyl group would likely appear around 110-115

ppm.

Synthetic Strategies

While numerous methods exist for indole synthesis, the Fischer indole synthesis remains one
of the most robust and versatile for producing substituted indoles.[7][8] A plausible and efficient
route to synthesize 3-Methyl-1H-indole-4-carboxylic acid is proposed below.

Proposed Route: Fischer Indole Synthesis

This strategy involves the acid-catalyzed reaction of an appropriately substituted arylhydrazine
with a ketone, followed by cyclization with the elimination of ammonia.
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Step 1: Hydrazine Formation

1. NaNOz, HCI (Diazotization)

2-Amino-3-methyl- 2. SnCl2 (Reduction)
benzoic acid Corresponding Hydrazine

Condensation

Step 2: Condensation & Cyclization

Heat, Acid Catalyst
e.g., H2S04, PPA)

3-Methyl-1H-indole-
4-carboxylic acid

Pyruvic Acid Hydrazone Intermediate

Click to download full resolution via product page

Caption: Proposed Fischer Indole Synthesis Workflow.

Representative Experimental Protocol

Objective: To synthesize 3-Methyl-1H-indole-4-carboxylic acid.
Materials:

e 2-Hydrazinyl-3-methylbenzoic acid

e Pyruvic acid

o Ethanol (absolute)

o Concentrated Sulfuric Acid (H2S0Oa4) or Polyphosphoric Acid (PPA)
e Sodium bicarbonate (saturated solution)

o Ethyl acetate

e Brine
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e Anhydrous sodium sulfate

e Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Methodology:

e Hydrazone Formation:

o In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid (1.0 eq) in absolute
ethanol.

o Add pyruvic acid (1.1 eq) dropwise to the solution while stirring at room temperature.

o Continue stirring for 1-2 hours until precipitation of the hydrazone intermediate is
complete. The intermediate may be isolated by filtration or used directly in the next step.

e Fischer Cyclization:

o To the reaction mixture (or the isolated hydrazone), slowly add the acid catalyst (e.g., a
catalytic amount of H2SOa or using PPA as the solvent/catalyst).

o Causality: The acid protonates the hydrazone, facilitating a[9][9]-sigmatropic
rearrangement (the key step of the Fischer synthesis), followed by aromatization to form
the stable indole ring.

o Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Work-up and Purification:

o After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice
water.

o Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until
effervescence ceases (pH ~7-8).

o Extract the agueous layer three times with ethyl acetate.
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o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

o Filter off the drying agent and concentrate the solvent under reduced pressure to yield the
crude product.

o Purify the crude solid by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes) to obtain pure 3-Methyl-1H-indole-4-carboxylic
acid.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical modification: the carboxylic acid group
and the indole ring itself. This dual reactivity makes it a highly versatile intermediate.

Caption: Key reactive sites for derivatization.

Reactions at the Carboxylic Acid

The carboxylic acid moiety is readily converted into esters, amides, or acid chlorides, providing
access to a vast chemical space. Amide bond formation is particularly crucial in drug
development.

Representative Protocol: Amide Coupling

Dissolve 3-Methyl-1H-indole-4-carboxylic acid (1.0 eq), a primary or secondary amine (1.1
eq), and a coupling agent like HOBt (1.2 eq) in an anhydrous solvent like DMF.

Cool the mixture to 0°C in an ice bath.

Add a carbodiimide coupling agent such as EDC (1.2 eq) portion-wise.

o Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea
intermediate. HOB traps this intermediate to form an active ester, which is less prone to
side reactions and reacts cleanly with the amine to form the desired amide bond.

Allow the reaction to warm to room temperature and stir for 12-24 hours.
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» Work up by diluting with water and extracting with an organic solvent. Purify via column
chromatography.

Reactions on the Indole Ring

The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution.
[10] While the C3 position is typically the most reactive, the presence of the methyl group at C3
directs substitution to other positions, primarily the N1-H or C2.[2][8] N-alkylation or N-acylation
can be achieved by deprotonating the indole nitrogen with a strong base (e.g., NaH) followed
by treatment with an electrophile.

Applications in Research and Drug Development

The utility of 3-Methyl-1H-indole-4-carboxylic acid stems from its identity as a functionalized
indole, a scaffold with immense biological significance.

o Pharmaceutical Development: It serves as a key intermediate for synthesizing more complex
molecules.[3] The indole-carboxylic acid motif is a known pharmacophore for inhibiting
enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO),
which are important targets in cancer immunotherapy.[11]

e Biochemical Research: Derivatives can be used as probes for studying enzyme inhibition
and receptor binding, providing insights into metabolic pathways.[3]

» Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic
electronic materials to enhance their thermal stability and confer specific electronic
properties.[3][4]

o Agrochemicals: The indole scaffold is present in many natural and synthetic plant growth
regulators, and this compound can serve as a starting point for novel herbicides or
fungicides.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific, comprehensive
MSDS is not widely available, data from structurally related compounds and supplier
information suggest the following precautions.
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Hazard Information (GHS)

Precautionary Statements

Signal Word: Warning

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

Pictograms: GHS07 (Exclamation Mark)

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Hazard Statements (Anticipated): May cause
skin irritation, serious eye irritation, and
respiratory irritation. May be harmful if

swallowed.

P280: Wear protective gloves/eye

protection/face protection.

Handling:

Storage:

o Keep the container tightly closed.

Avoid contact with skin, eyes, and clothing.
Minimize dust generation and accumulation.

Wash hands thoroughly after handling.

Use only in a well-ventilated area, preferably within a chemical fume hood.

» Store in a cool, dry, and well-ventilated place at the recommended temperature of 0-8°C.[3]

[4]

Conclusion

3-Methyl-1H-indole-4-carboxylic acid is a high-value chemical intermediate with significant

potential for innovation. Its defined structure, coupled with versatile reactivity at both the

carboxylic acid and the indole ring, makes it an attractive starting material for creating diverse

molecular libraries. For researchers in drug discovery, its role as a functionalized "privileged
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scaffold" offers a direct route to novel therapeutics targeting a range of diseases. This guide
provides the foundational knowledge—from synthesis to application—to effectively and safely
leverage this compound in advanced research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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